molecular formula C13H13Cl2NO3 B2788604 (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 860789-47-5

(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2788604
CAS No.: 860789-47-5
M. Wt: 302.15
InChI Key: QIDQFQSCCOVRDN-ONEGZZNKSA-N
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Description

The compound "(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one" is an α,β-unsaturated ketone (enone) derivative featuring a 6,7-dichloro-substituted benzodioxin core. The (2E)-configuration indicates a trans arrangement of substituents across the double bond.

Properties

IUPAC Name

(E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-16(2)4-3-9(17)11-12(15)8(14)7-10-13(11)19-6-5-18-10/h3-4,7H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDQFQSCCOVRDN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(dimethylamino)prop-2-en-1-one is a derivative of benzodioxin with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12Cl2NO3C_{13}H_{12}Cl_2NO_3, with a molecular weight of approximately 295.14 g/mol. It features a dichloro-substituted benzodioxin moiety and a dimethylamino group attached to an enone structure.

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂NO₃
Molecular Weight295.14 g/mol
Melting PointNot specified
SolubilityNot specified

Antioxidant Properties

A study evaluated a series of 2,6,7-substituted benzodioxin derivatives for their ability to inhibit lipid peroxidation. The compound demonstrated significant antioxidant activity, outperforming traditional antioxidants like probucol by 5 to over 45 times in certain assays . This suggests its potential utility in preventing oxidative stress-related diseases.

Calcium Channel Blocking

The compound has been noted for its calcium antagonist properties, comparable in potency to flunarizine. This activity was assessed through in vitro assays that measured the inhibition of calcium influx in vascular smooth muscle cells . Such properties may indicate therapeutic potential in cardiovascular diseases where calcium channel modulation is beneficial.

Hypolipidemic Effects

In vivo studies on mice indicated that the compound exhibited hypolipidemic effects at doses of 100 and 300 mg/kg. This activity was measured by assessing serum lipid levels post-administration, highlighting its potential for managing dyslipidemia .

The biological activities of this compound are primarily attributed to its ability to modulate oxidative stress pathways and calcium signaling. The structural features that enhance its lipophilicity and reactivity contribute to its efficacy as an antioxidant and calcium channel blocker.

Study on Lipid Peroxidation Inhibition

In a controlled laboratory setting, researchers synthesized several derivatives of benzodioxin and tested them against human low-density lipoprotein (LDL) peroxidation induced by copper ions. Among these derivatives, the compound showed the highest inhibition rates, suggesting a robust mechanism against oxidative damage .

Evaluation of Cardiovascular Effects

In another study focusing on cardiovascular health, the compound was administered to hypertensive rat models. The results indicated a significant reduction in blood pressure and heart rate variability, supporting its role as a calcium antagonist and highlighting its therapeutic potential for hypertension management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physical Properties

  • Melting Point : 6d exhibits a melting point of 122–124°C . The target compound’s melting point may differ due to reduced symmetry or stronger intermolecular forces (e.g., Cl substituents enhancing crystal packing).
  • IR Spectroscopy: 6d’s IR spectrum shows peaks at 1634 cm⁻¹ (C=O stretch) and 1603 cm⁻¹ (conjugated enone or aromatic C=C) . The target compound’s carbonyl stretch may appear at a similar frequency, but Cl substituents could lower wavenumbers due to inductive effects.
  • NMR Data: 6d’s ¹H-NMR (DMSO-d₆) includes resonances at δ 7.97–7.42 ppm (aromatic protons) and δ 7.86 ppm (enone β-proton) . The target compound’s benzodioxin protons would likely resonate upfield (δ 6.5–7.5 ppm) compared to 6d’s phthalazinone protons.

Data Table: Comparative Analysis

Property Target Compound Compound 6d
Core Structure 6,7-Dichloro-1,4-benzodioxin Phthalazinone + dimethoxyphenyl
Substituents Dimethylamino s-Butyl, diaminopyrimidinyl, methoxy
Melting Point Not reported 122–124°C
Key IR Peaks (cm⁻¹) Hypothetical: ~1630 (C=O) 1634 (C=O), 1603 (C=C)
Synthetic Catalyst Likely Pd-based (hypothetical) Pd(OAc)₂, N-ethylpiperidine

Research Findings and Implications

  • Solubility: The dimethylamino group in the target compound could improve aqueous solubility relative to 6d’s hydrophobic s-butyl and methoxy groups.

Methodological Context

Structural characterization of such compounds often relies on X-ray crystallography refined via SHELXL and visualized using ORTEP-3 .

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